Cas no 1551366-89-2 (2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid)
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
- 1551366-89-2
- EN300-1931467
-
- Inchi: 1S/C8H10F2N2O2/c1-4-6(5(2)12(3)11-4)8(9,10)7(13)14/h1-3H3,(H,13,14)
- InChI Key: QODBSKUDWGHYNU-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(C1C(C)=NN(C)C=1C)F
Computed Properties
- Exact Mass: 204.07103389g/mol
- Monoisotopic Mass: 204.07103389g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 55.1Ų
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1931467-0.05g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 0.05g |
$827.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-0.1g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 0.1g |
$867.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-0.25g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 0.25g |
$906.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-0.5g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 0.5g |
$946.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-1.0g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1931467-2.5g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 2.5g |
$1931.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-5.0g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 5g |
$4309.0 | 2023-06-02 | ||
| Enamine | EN300-1931467-10.0g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1931467-1g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 1g |
$986.0 | 2023-09-17 | ||
| Enamine | EN300-1931467-5g |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid |
1551366-89-2 | 5g |
$2858.0 | 2023-09-17 |
2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
Research Brief on 2,2-Difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic Acid (CAS: 1551366-89-2): Recent Advances and Applications
The compound 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1551366-89-2) has recently emerged as a molecule of significant interest in chemical biology and pharmaceutical research. This fluorinated pyrazole derivative exhibits unique structural features that make it a valuable building block for drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules targeting various disease pathways.
Structural analysis reveals that the presence of both difluoro and trimethylpyrazole moieties in this compound contributes to its enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. The electron-withdrawing effects of the fluorine atoms significantly influence the acidity of the carboxylic acid group, which has implications for its reactivity in synthetic transformations and its potential interactions with biological targets.
Several research groups have recently explored the synthetic applications of 1551366-89-2 in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as a precursor for the development of novel kinase inhibitors. The researchers successfully incorporated this scaffold into ATP-competitive inhibitors showing nanomolar potency against several cancer-related kinases, with particularly promising activity against FGFR family members.
In drug metabolism studies, the fluorinated pyrazole core of 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid has shown remarkable resistance to oxidative degradation by cytochrome P450 enzymes. This property makes derivatives of this compound particularly attractive for developing drugs with improved metabolic stability and longer half-lives. Recent in vitro ADME studies have confirmed these advantages while maintaining favorable solubility profiles.
The pharmaceutical industry has shown growing interest in this compound as evidenced by recent patent filings. A 2024 patent application from a major pharmaceutical company discloses novel uses of 1551366-89-2 derivatives as modulators of inflammatory pathways, specifically targeting NLRP3 inflammasome activity. This application highlights the compound's versatility in addressing unmet medical needs in autoimmune and inflammatory diseases.
Ongoing research is exploring the potential of 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid in targeted drug delivery systems. Preliminary results suggest that its unique physicochemical properties may enable the development of pH-responsive drug conjugates that release therapeutic payloads specifically in acidic tumor microenvironments. This application could significantly improve the therapeutic index of anticancer agents while reducing systemic toxicity.
From a synthetic chemistry perspective, recent advances have improved the scalability of 1551366-89-2 production. A 2023 publication in Organic Process Research & Development describes an optimized three-step synthesis from commercially available starting materials, achieving an overall yield of 68% with excellent purity. This development addresses previous challenges in large-scale production and makes the compound more accessible for broader research applications.
Future research directions for this compound include exploration of its potential in fragment-based drug discovery and as a component of PROTACs (Proteolysis Targeting Chimeras). Early computational studies suggest that the 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid scaffold may serve as an effective linker moiety in these emerging therapeutic modalities, combining favorable physicochemical properties with appropriate spacing for target engagement.
In conclusion, 2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid (CAS: 1551366-89-2) represents a versatile and pharmacologically relevant scaffold with growing importance in modern drug discovery. Its unique combination of structural features, metabolic stability, and synthetic accessibility positions it as a valuable tool for addressing multiple challenges in medicinal chemistry. Continued research on this compound and its derivatives is expected to yield novel therapeutic candidates across various disease areas in the coming years.
1551366-89-2 (2,2-difluoro-2-(trimethyl-1H-pyrazol-4-yl)acetic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)